molecular formula C23H20ClN5O3 B2484396 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189688-89-8

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2484396
CAS No.: 1189688-89-8
M. Wt: 449.9
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione, is a complex heterocyclic compound supplied for early-stage research purposes. The specific biological activity, pharmacological profile, and mechanism of action for this exact molecule are currently not documented in the scientific literature and require investigation by the researcher. Compounds with a triazoloquinazoline core, a key structural feature of this molecule, have been the subject of scientific interest due to their diverse pharmacological potential. For instance, related 1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one derivatives have been synthesized and identified as a new class of H1-antihistaminic agents in preclinical models, showing significant protection against histamine-induced bronchospasm with reduced sedative effects compared to standard treatments . The structural complexity of this compound, which incorporates both triazoloquinazoline and indole motifs, suggests it may be a valuable chemical tool for probing biological systems, screening for enzyme inhibition, or developing new therapeutic leads. Researchers are responsible for characterizing this product and determining its suitability for their specific applications. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-3-10-27-21(31)16-9-8-14(24)11-18(16)29-22(27)26-28(23(29)32)12-19(30)20-13(2)25-17-7-5-4-6-15(17)20/h4-9,11,25H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOADAIVHLAGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C1=NN(C3=O)CC(=O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazoloquinazoline core. Key steps include:

    Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other established methods.

    Formation of Triazoloquinazoline Core: This involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.

    Final Assembly: The final step involves coupling the indole derivative with the triazoloquinazoline core under specific conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazolo[4,3-a]quinazoline 8-Cl, 4-propyl, 2-(2-methylindol-3-yl-2-oxoethyl) ~500 (estimated) High lipophilicity (predicted); indole moiety may enhance CNS penetration .
CGS 15943AI Triazolo[1,5-c]quinazoline 9-Cl, 2-furyl, 5-NH₂ 329.7 A2b receptor antagonist; furyl group contributes to aromatic interactions.
(Z)-2-((1H-Indol-3-yl)methylene)-5-(1H-indol-3-yl)-8-phenylthiazolo[2,3-b]quinazoline-3,6-dione (27) Thiazolo[2,3-b]quinazoline Phenyl, dual indole substituents 541.4 99.1% HPLC purity; LC-MS m/z = 541.4 [M + H]⁺.
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 5-Cl, 2-SO₂CH₃ 292.7 Planar fused-ring system; weak Cl···N intermolecular interactions.
8-Chloro-2-[(prop-2-en-1-yl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Thiadiazolo[2,3-b]quinazoline 8-Cl, 2-propenylamino 292.7 Available in 18 mg; sulfur-containing core may alter redox properties.

Key Differences and Implications

Core Heterocycle Variations

  • Triazoloquinazolines (Target, CGS 15943AI, ): Differ in nitrogen positioning (e.g., [4,3-a] vs. [1,5-a]), which affects electron distribution and binding to targets like adenosine receptors .

Substituent Effects

  • Chlorine Position : The target’s 8-Cl substituent contrasts with 5-Cl in and 9-Cl in CGS 15943AI . Positional differences influence steric hindrance and electronic effects on receptor binding.
  • Indole vs.
  • Alkyl vs. Aryl Substituents : The 4-propyl group in the target may improve metabolic stability compared to aryl groups in , which are prone to oxidative degradation.

Biological Activity

The compound 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione (CAS Number: 1189688-89-8) is a novel molecule with potential biological activities that merit detailed investigation. This article explores its biological activity, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN5O3C_{23}H_{20}ClN_{5}O_{3}, with a molecular weight of 449.9 g/mol. The structure features a triazoloquinazoline core linked to an indole moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC23H20ClN5O3
Molecular Weight449.9 g/mol
CAS Number1189688-89-8

Antibacterial Activity

Research has indicated that compounds similar to the triazoloquinazoline structure exhibit significant antibacterial properties. For example, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain hybrids demonstrated minimal cytotoxicity while maintaining appreciable antibacterial activity against strains like Klebsiella pneumoniae and Bacillus subtilis .

Anticancer Potential

The indole and triazole components of the compound suggest potential anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent review discussed the synthesis of indole-based compounds with promising anticancer properties .

The proposed mechanism of action for similar compounds involves the inhibition of DNA synthesis and interference with cellular processes through radical formation. This can lead to DNA strand breaks and subsequent cell death . Additionally, the presence of chlorine in the structure may enhance its reactivity and biological efficacy.

Study 1: Synthesis and Biological Evaluation

In a systematic study, researchers synthesized a series of triazoloquinazolines and evaluated their antibacterial activity. The results indicated that modifications at specific positions on the indole ring could enhance antibacterial efficacy while reducing cytotoxicity .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related indole derivatives. The results showed that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Q & A

How can the synthesis of this compound be optimized given its complex heterocyclic architecture?

Answer:
The synthesis involves multi-step protocols, including cyclization of intermediates (e.g., indole and triazoloquinazoline precursors) and functional group modifications. Key steps:

  • Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound from structurally similar byproducts .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for indole-acetyl derivatives) and reaction temperatures (80–100°C) to balance kinetics and thermodynamics .

What advanced characterization techniques resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy : Use 1H-13C HMBC to confirm connectivity between the indole and triazoloquinazoline moieties. Deuterated DMSO resolves proton overlap in aromatic regions .
  • X-ray Crystallography : Resolve steric effects of the 4-propyl substituent and confirm the Z-configuration of the oxoethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₀ClN₅O₃) with <2 ppm error .

How can computational methods predict reactivity and guide synthetic routes?

Answer:

  • DFT Calculations : Model transition states for cyclization steps to identify energetically favorable pathways (e.g., ΔG‡ < 25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to optimize solvent selection .
  • Reaction Path Search Tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to prioritize high-yield routes .

What experimental designs are critical for assessing biological activity?

Answer:

  • Target Selection : Prioritize kinases and GPCRs due to the compound’s triazoloquinazoline core, which mimics ATP-binding motifs .
  • Dose-Response Assays : Use in vitro models (e.g., cancer cell lines) with IC₅₀ determination via MTT assays. Include positive controls (e.g., staurosporine) .
  • Selectivity Profiling : Screen against off-target receptors (e.g., COX-2, PDE4) to evaluate specificity .

How to resolve contradictions in spectral data during structural validation?

Answer:

  • Solvent Artifacts : Re-run NMR in CDCl₃ if DMSO-d₆ causes peak broadening due to hydrogen bonding with the oxoethyl group .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) clarifies conformational exchange in the propyl chain .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous regions .

What strategies identify key substituents driving bioactivity?

Answer:

  • SAR Studies : Compare analogs with substituent variations:

    Substituent ModificationBiological Activity (IC₅₀, μM)Reference
    4-Propyl → 4-EthylIC₅₀ increases by 3.2×
    8-Cl → 8-HActivity drops >10×
  • Pharmacophore Modeling : Highlight the indole-2-oxoethyl group as essential for target binding (docking scores <−9.0 kcal/mol) .

How to address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro studies to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate esters at the 5-dione position to enhance aqueous solubility .

What computational tools model metabolic stability?

Answer:

  • CYP450 Metabolism Prediction : Tools like SwissADME predict oxidation sites (e.g., propyl chain) vulnerable to CYP3A4 .
  • Metabolite Identification : Use in silico fragmentation (e.g., Mass Frontier) to match MS/MS data with predicted metabolites .

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